(alphaR,betaR)-beta-(2,4-Difluorophenyl)-beta-hydroxy-alpha-methyl-1H-1,2,4-triazole-1-butanoic Acid-d3
Overview
Description
Intermediate in the preparation of Albaconazole.
Scientific Research Applications
Antifungal Activity :
- The compound and its stereoisomers have been synthesized and evaluated for their antifungal activity. Notably, the thiol (2R,3R)-7, a stereoisomer of the compound, demonstrated extremely potent antifungal activity both in vitro and in vivo (Tasaka et al., 1993).
Synthesis Routes :
- Various synthesis methods have been developed for this compound and its isomers. For instance, the optically active oxirane (2R,3S)-6, an intermediate in the synthesis, has been synthesized from methyl (R)-lactate via a stereocontrolled process (Tasaka et al., 1993).
- Another study outlines the synthesis of the hypermodified nucleoside of rat liver phenylalanine transfer ribonucleic Acid, which includes the synthesis of a similar compound (Itaya & Kanai, 2002).
Bio-Activity in Medical Conditions :
- The compound's structural features, including stereochemistry, significantly influence its bioactivity. It has been studied in the context of beta(3)-adrenoceptor agonists and inverse agonists, indicating potential applications in treating conditions like obesity, diabetes, and heart failure (Perrone et al., 2008).
Process Development for Related Compounds :
- The development of synthetic processes for compounds closely related to (alphaR,betaR)-beta-(2,4-Difluorophenyl)-beta-hydroxy-alpha-methyl-1H-1,2,4-triazole-1-butanoic Acid-d3 has been explored, indicating its relevance in pharmaceutical manufacturing (Butters et al., 2001).
properties
IUPAC Name |
(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)-2-(trideuteriomethyl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3O3/c1-8(12(19)20)13(21,5-18-7-16-6-17-18)10-3-2-9(14)4-11(10)15/h2-4,6-8,21H,5H2,1H3,(H,19,20)/t8-,13+/m0/s1/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOMTGYGYQRSMC-JSFBOPGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H](C(=O)O)[C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(alphaR,betaR)-beta-(2,4-Difluorophenyl)-beta-hydroxy-alpha-methyl-1H-1,2,4-triazole-1-butanoic Acid-d3 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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